molecular formula C10H12N4O2S B2725076 1-(4-Nitroanilino)-3-prop-2-enylthiourea CAS No. 17073-27-7

1-(4-Nitroanilino)-3-prop-2-enylthiourea

Cat. No.: B2725076
CAS No.: 17073-27-7
M. Wt: 252.29
InChI Key: RUBNOJFDOZNHSQ-UHFFFAOYSA-N
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Description

1-(4-Nitroanilino)-3-prop-2-enylthiourea is an organic compound that features a nitroaniline group attached to a prop-2-enylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitroanilino)-3-prop-2-enylthiourea typically involves the reaction of 4-nitroaniline with prop-2-enyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitroanilino)-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitroanilino)-3-prop-2-enylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, antioxidants, and other industrial chemicals.

Comparison with Similar Compounds

    4-Nitroaniline: Shares the nitroaniline group but lacks the thiourea moiety.

    Prop-2-enylthiourea: Contains the thiourea moiety but lacks the nitroaniline group.

Uniqueness: 1-(4-Nitroanilino)-3-prop-2-enylthiourea is unique due to the combination of both nitroaniline

Properties

IUPAC Name

1-(4-nitroanilino)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-2-7-11-10(17)13-12-8-3-5-9(6-4-8)14(15)16/h2-6,12H,1,7H2,(H2,11,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNOJFDOZNHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030930
Record name [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17073-27-7
Record name [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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